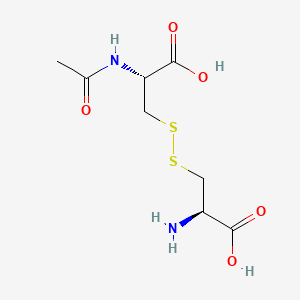

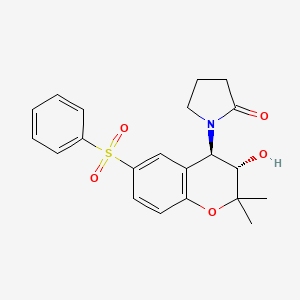

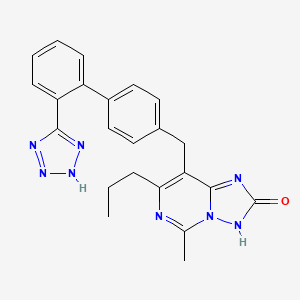

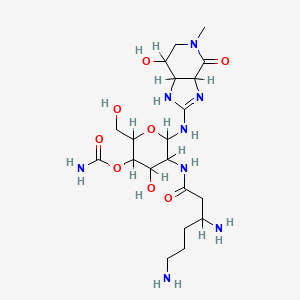

![molecular formula C13H14N2O B1679411 6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one CAS No. 4425-23-4](/img/structure/B1679411.png)

6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one

Vue d'ensemble

Description

Le chlorhydrate de raloxifène est un modulateur sélectif des récepteurs aux œstrogènes de deuxième génération. Il est largement prescrit pour le traitement et la prévention de l'ostéoporose et du cancer du sein chez les femmes ménopausées. Malgré sa bonne absorption orale, le chlorhydrate de raloxifène présente une biodisponibilité orale extrêmement faible en raison de sa faible solubilité aqueuse et de son métabolisme important de premier passage .

Mécanisme D'action

Target of Action

The primary target of the compound 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one, also known as RLX, is the PI3K/Akt/FoxO3a signaling pathway . This pathway plays a crucial role in the pathology of cancer and the development of resistance in tumor cells .

Mode of Action

RLX interacts with its targets by inhibiting the PI3K/Akt/FoxO3a signaling pathway . This inhibition is associated with the down-regulation of p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins .

Biochemical Pathways

The PI3K/Akt/FoxO3a pathway is the primary biochemical pathway affected by RLX . The inhibition of this pathway by RLX leads to a decrease in the proliferation of various cancer cell lines, particularly colon cancer cells . This inhibition is concentration-dependent and results in the induction of sub-G1 arrest and mitochondrial potential loss followed by pFoxO3a (Thr32) nuclear-cytoplasmic translocation inhibition .

Pharmacokinetics

Rlx has been shown to exhibit potent anticancer activities both in vitro and in vivo , suggesting that it has favorable bioavailability.

Result of Action

The molecular and cellular effects of RLX’s action include strong inhibition of proliferation against various cancer cell lines, particularly colon cancer cells . RLX treatment results in a concentration-dependent inhibition of cell proliferation and colony formation . In vivo, RLX treatment substantially results in tumor growth inhibition .

Analyse Biochimique

Biochemical Properties

RLX has been found to interact with key enzymes and proteins involved in cancer pathology. Specifically, it has been shown to inhibit the PI3K/Akt/FoxO3a signaling pathway, which is often deregulated in cancer . The inhibition of this pathway by RLX leads to a decrease in the expression of downstream effector proteins .

Cellular Effects

In cellular assays, RLX has demonstrated potent antiproliferative activities against various cancer cell lines . It has been observed to cause a strong, concentration-dependent inhibition of cell proliferation and colony formation . In particular, colon cancer cells were found to be the most sensitive to RLX-mediated inhibition of proliferation .

Molecular Mechanism

The molecular mechanism of RLX involves the down-regulation of the p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins . This leads to the inhibition of the PI3K/Akt/FoxO3a signaling pathway, which is often deregulated in cancer . RLX also induces sub-G1 arrest and mitochondrial potential loss, followed by the inhibition of pFoxO3a (Thr32) nuclear-cytoplasmic translocation .

Temporal Effects in Laboratory Settings

Over time, RLX treatment has been observed to result in substantial tumor growth inhibition in in vivo models

Dosage Effects in Animal Models

The effects of RLX in animal models have been observed to vary with different dosages . While specific dosage effects have not been detailed in the available literature, RLX has been shown to result in substantial tumor growth inhibition in in vivo models .

Metabolic Pathways

Its inhibition of the PI3K/Akt/FoxO3a signaling pathway suggests that it may interact with enzymes or cofactors involved in this pathway .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de raloxifène peut être synthétisé par un processus en plusieurs étapes impliquant la condensation du 2-(4-hydroxyphényl)benzo[b]thiophène avec le 4-(2-pipéridinoéthoxy)benzaldéhyde, suivie d'une réduction et de la formation du sel chlorhydrate. Les conditions de réaction impliquent généralement l'utilisation de solvants tels que l'éthanol et de catalyseurs tels que le palladium sur carbone pour l'étape de réduction .

Méthodes de production industrielle : La production industrielle du chlorhydrate de raloxifène implique souvent l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend l'utilisation de chromatographie liquide haute performance pour la purification et le contrôle qualité. Le processus peut également impliquer l'utilisation de systèmes de délivrance de médicaments à base de lipides pour améliorer la biodisponibilité .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de raloxifène subit diverses réactions chimiques, notamment :

Oxydation : Implique la conversion des groupes hydroxyle en groupes carbonyle.

Réduction : Réduction des groupes carbonyle en groupes hydroxyle.

Substitution : Réactions de substitution impliquant le cycle aromatique.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le palladium sur carbone et le borohydrure de sodium sont fréquemment utilisés.

Substitution : Des agents halogénants comme le brome et le chlore sont utilisés dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du chlorhydrate de raloxifène avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des études pharmacologiques supplémentaires .

4. Applications de la recherche scientifique

Le chlorhydrate de raloxifène a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé dans l'étude des modulateurs sélectifs des récepteurs aux œstrogènes et de leurs propriétés chimiques.

Biologie : Investigated for its effects on cellular pathways and gene expression.

Médecine : Etudié de manière approfondie pour son potentiel thérapeutique dans le traitement de l'ostéoporose et du cancer du sein.

Industrie : Utilisé dans le développement de systèmes de délivrance de médicaments pour améliorer la biodisponibilité et l'efficacité thérapeutique .

5. Mécanisme d'action

Le chlorhydrate de raloxifène exerce ses effets en se liant aux récepteurs des œstrogènes, modulant leur activité. Cette liaison déclenche une cascade d'événements moléculaires qui entraînent l'inhibition de la résorption osseuse et la réduction de la prolifération des cellules cancéreuses du sein. Les principales cibles moléculaires comprennent les récepteurs alpha et bêta des œstrogènes, et les voies impliquées sont liées à la transcription des gènes et à la synthèse des protéines .

Applications De Recherche Scientifique

Raloxifene hydrochloride has a wide range of scientific research applications:

Chemistry: Used in the study of selective estrogen receptor modulators and their chemical properties.

Biology: Investigated for its effects on cellular pathways and gene expression.

Medicine: Extensively studied for its therapeutic potential in treating osteoporosis and breast cancer.

Industry: Used in the development of drug delivery systems to enhance bioavailability and therapeutic efficacy .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de raloxifène est comparé à d'autres modulateurs sélectifs des récepteurs aux œstrogènes tels que le tamoxifène et le torémifène. Bien que tous ces composés partagent un mécanisme d'action similaire, le chlorhydrate de raloxifène est unique en sa capacité à moduler sélectivement les récepteurs aux œstrogènes sans stimuler l'endomètre, ce qui réduit le risque de cancer de l'endomètre. Des composés similaires comprennent :

Tamoxifène : Utilisé pour le traitement du cancer du sein mais présente un risque plus élevé de cancer de l'endomètre.

Torémifène : Similaire au tamoxifène mais avec un profil d'effets secondaires différent .

Le chlorhydrate de raloxifène se démarque par son profil de sécurité favorable et son efficacité dans la prévention de l'ostéoporose et du cancer du sein chez les femmes ménopausées.

Propriétés

IUPAC Name |

7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13-10-6-3-4-7-11(10)14-12-8-2-1-5-9-15(12)13/h3-4,6-7H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLIIBRHXAULMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=O)N2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20877175 | |

| Record name | AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4425-23-4 | |

| Record name | 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8,9,10-Tetrahydroazepino(2,1-b)quinazolin-12(6H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary research focus regarding 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one?

A1: Research on 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one primarily investigates its potential as a bronchodilator [, ]. Studies have explored its effectiveness in treating asthma and other respiratory conditions, often comparing its efficacy with existing medications like ambroxol [].

Q2: Were any metabolites of 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one found to be active?

A2: Interestingly, while 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one itself displayed bronchodilatory activity, in vivo studies in rhesus monkeys and rats revealed that its identified metabolites did not exhibit any bronchodilatory effects []. This suggests that the parent compound is responsible for the observed activity.

Q3: What analytical techniques were used to characterize the metabolites of 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one?

A3: Researchers employed a combination of spectroscopic techniques to elucidate the structure of the metabolites, including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry []. This comprehensive approach ensured accurate structural determination and confirmation.

Q4: Beyond bronchodilation, were any other pharmacological activities investigated for 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one or its derivatives?

A4: Yes, in addition to bronchodilation, certain azepino[2,1-b]quinazoline derivatives, structurally related to the compound in question, have been explored for their antitussive effects [, ]. This indicates a potential for broader therapeutic applications within respiratory disease management.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

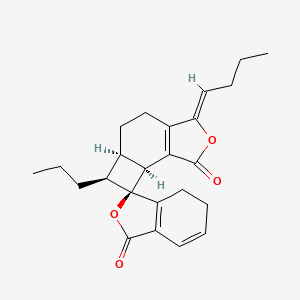

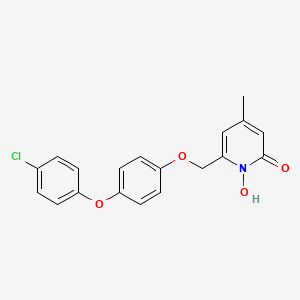

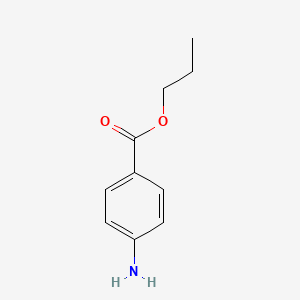

![6-amino-4-[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1679348.png)